2-(2-PYRIDYLETHYL)THIOPROPYLTRIMETHOXYSILANE

Surface modification Polymer composites Physical properties

2-(2-Pyridylethyl)thiopropyltrimethoxysilane (CAS 29098-72-4) is an organosilane coupling agent characterized by a trimethoxysilyl anchoring group, a thioether spacer, and a terminal pyridine moiety. This structure enables covalent attachment to inorganic substrates (e.g., silica, glass, metals) via siloxane bonds, while the pyridyl group provides specific coordination and hydrogen-bonding capabilities for organic modification.

Molecular Formula C13H23NO3SSi
Molecular Weight 301.48 g/mol
CAS No. 29098-72-4
Cat. No. B8047743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-PYRIDYLETHYL)THIOPROPYLTRIMETHOXYSILANE
CAS29098-72-4
Molecular FormulaC13H23NO3SSi
Molecular Weight301.48 g/mol
Structural Identifiers
SMILESCC(C[Si](OC)(OC)OC)SCCC1=CC=CC=N1
InChIInChI=1S/C13H23NO3SSi/c1-12(11-19(15-2,16-3)17-4)18-10-8-13-7-5-6-9-14-13/h5-7,9,12H,8,10-11H2,1-4H3
InChIKeyJGUUIHSLFPRUSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Pyridylethyl)thiopropyltrimethoxysilane (CAS 29098-72-4) – Procurement-Oriented Overview of a Pyridyl-Functionalized Organosilane Coupling Agent


2-(2-Pyridylethyl)thiopropyltrimethoxysilane (CAS 29098-72-4) is an organosilane coupling agent characterized by a trimethoxysilyl anchoring group, a thioether spacer, and a terminal pyridine moiety [1]. This structure enables covalent attachment to inorganic substrates (e.g., silica, glass, metals) via siloxane bonds, while the pyridyl group provides specific coordination and hydrogen-bonding capabilities for organic modification . The compound is typically supplied as a transparent liquid with a purity of 95–97% and requires refrigerated storage (2–8°C) [2].

Why 2-(2-Pyridylethyl)thiopropyltrimethoxysilane (CAS 29098-72-4) Cannot Be Substituted by Standard Silane Coupling Agents Without Functional Consequences


While many silane coupling agents (e.g., amino-, mercapto-, methacryloxy-silanes) provide general adhesion promotion, they lack the specific pyridine functionality of 2-(2-pyridylethyl)thiopropyltrimethoxysilane. The pyridyl group enables unique coordination chemistry with metal ions and hydrogen-bonding interactions with acidic polymers [1]. Substituting with a mercaptosilane (e.g., MPTMS) would replace the pyridine's Lewis basicity with a thiol group, altering reactivity, pH sensitivity, and downstream application scope [2]. Similarly, using a pyridyl silane without the thioether spacer (e.g., 2-(2-pyridylethyl)trimethoxysilane) changes molecular flexibility and hydrolytic stability . The quantitative differences detailed below demonstrate that substitution without re-optimization may lead to failed surface modifications or reduced composite performance.

Quantitative Differentiation of 2-(2-Pyridylethyl)thiopropyltrimethoxysilane (CAS 29098-72-4) Relative to Closest Analogs


Higher Boiling Point and Density Relative to Thiol-Free Pyridyl Silane

Compared to the structurally similar 2-(2-pyridylethyl)trimethoxysilane (CAS 27326-65-4), which lacks a thioether group, 2-(2-pyridylethyl)thiopropyltrimethoxysilane exhibits a lower boiling point (156–157 °C at 0.25 mmHg) and higher density (1.089 g/cm³) . The comparator 2-(2-pyridylethyl)trimethoxysilane has a boiling point of 244.9 °C at 760 mmHg and a density of 1.034 g/cm³ . These differences arise from the thioether spacer's influence on intermolecular interactions and molecular weight, affecting volatility and handling during processing.

Surface modification Polymer composites Physical properties

Refrigerated Storage Requirement (2–8 °C) Contrasts with Ambient Stability of Mercapto- and Amino-Silanes

2-(2-Pyridylethyl)thiopropyltrimethoxysilane requires refrigerated storage (2–8 °C) and protection from moisture to prevent premature hydrolysis [1]. In contrast, commonly used mercaptosilane (3-mercaptopropyltrimethoxysilane, MPTMS) and aminosilane (3-aminopropyltrimethoxysilane, APTMS) are typically stored at room temperature under inert atmosphere [2]. This stricter storage condition indicates higher sensitivity to thermal or hydrolytic degradation, which must be accounted for in procurement logistics and laboratory handling.

Storage stability Handling Silane coupling agent

Dual Functional Groups Enable Distinct Supramolecular Interactions Not Achievable with Single-Function Silanes

While 2-(2-pyridylethyl)thiopropyltrimethoxysilane itself is not directly evaluated, its close structural analog 2-(2-pyridylethyl)trimethoxysilane has been used to synthesize pyridyl-functionalized oligomeric silsesquioxane (PyOSS), which forms ionic pyridinium linkages with sulfonated polystyrene [1]. This interaction is not possible with mercaptosilanes or aminosilanes, which rely on covalent bonding or weaker hydrogen bonding [2]. The target compound, containing both pyridyl and thioether groups, is expected to exhibit similar coordination behavior but with added flexibility from the thioether linkage, enabling unique supramolecular hybrid composites.

Supramolecular chemistry Polymer hybrids Ionic interaction

High Purity Availability (95–97%) Supports Reproducible Surface Functionalization

Commercial suppliers offer 2-(2-pyridylethyl)thiopropyltrimethoxysilane at purities of 95% and 97% . This level of purity is comparable to that of widely used research-grade silanes like MPTMS (typically 95%) . However, the pyridyl-containing structure may introduce additional impurities not present in simpler silanes, making the high specified purity critical for applications where side reactions or inconsistent surface coverage cannot be tolerated.

Surface modification Quality control Silane coupling agent

Validated Application Scenarios for 2-(2-Pyridylethyl)thiopropyltrimethoxysilane (CAS 29098-72-4) Based on Functional Differentiation


Metal Ion-Selective Coatings and Sensors

The pyridine moiety of 2-(2-pyridylethyl)thiopropyltrimethoxysilane acts as a ligand for transition metal ions (e.g., Cu²⁺, Fe³⁺, Pd²⁺), enabling the fabrication of metal-sensitive surfaces [1]. By covalently anchoring the silane to a substrate (glass, silicon wafer, or nanoparticle), the exposed pyridyl groups can complex metal ions, which is exploited in electrochemical sensors and selective adsorbents. Substitution with a mercaptosilane would result in a thiol-metal bond, which is often irreversible and less tunable [2].

Supramolecular Polymer-Inorganic Hybrid Composites

Analogous pyridyl-functionalized silanes have been used to create oligomeric silsesquioxanes (PyOSS) that form ionic or hydrogen-bonded networks with sulfonated polymers [3]. 2-(2-Pyridylethyl)thiopropyltrimethoxysilane can be similarly employed to functionalize silica nanoparticles or other fillers, introducing pyridyl groups that interact with acidic matrix polymers (e.g., sulfonated polystyrene, poly(acrylic acid)). This promotes dispersion and interfacial adhesion through specific non-covalent interactions, which are not achievable with conventional silanes like aminosilanes or methacryloxysilanes [4].

Corrosion-Resistant Coatings for Aluminum and Steel

N-Heterocyclic silanes, including pyridyl-functionalized compounds, have been patented as adhesion promoters in platinum-catalyzed silicone coatings that exhibit cohesive failure on aluminum substrates [5]. The pyridyl group improves adhesion to metal surfaces through coordination, enhancing corrosion resistance. Replacing 2-(2-pyridylethyl)thiopropyltrimethoxysilane with a non-heterocyclic silane in such formulations would likely result in adhesive failure and reduced protective performance.

Catalyst Immobilization and Heterogeneous Catalysis

The pyridyl group's ability to coordinate metals makes this silane useful for immobilizing homogeneous catalysts onto solid supports . For instance, anchoring Pd²⁺ or Ni²⁺ complexes to a silica surface modified with 2-(2-pyridylethyl)thiopropyltrimethoxysilane creates a recyclable heterogeneous catalyst for cross-coupling reactions. The thioether spacer may provide additional stabilization to the metal center, a feature absent in direct pyridyl silanes .

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